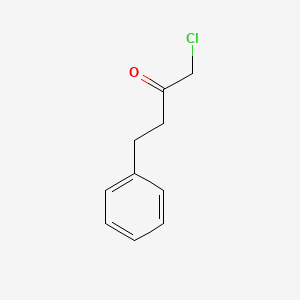

1-Chloro-4-phenyl-2-butanone

概要

説明

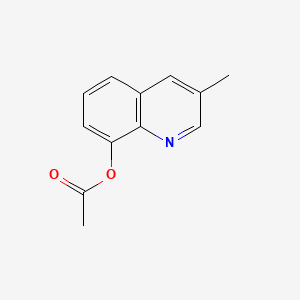

1-Chloro-4-phenyl-2-butanone is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoreaction Study

1-Chloro-4-phenyl-2-butanone's photoreaction under different conditions (neutral and acidic) has been explored. The study revealed varied products depending on the reaction conditions. Key findings include the formation of different ketones and the proposition of a mechanism involving electron transfer, proton transfer, and hydrogen abstraction (Tada, Maeda, & Saiki, 1978).

Friedel-Crafts Reaction Study

Another significant application is observed in the Friedel-Crafts alkylation of benzene with related compounds, where this compound plays a role in the reaction mechanism. This process leads to the formation of various chloro alcohols and helps understand the stereochemical course of these reactions (Segi et al., 1982).

Synthesis of Labeled Compounds

In the field of radiochemistry, this compound is involved in the synthesis of carbon-14 labeled compounds. This process is crucial for tracing and studying various biochemical processes (Dischino, Banville, & Rémillard, 2003).

Antidepressant Drug Synthesis

This compound is also a key intermediate in the synthesis of antidepressant drugs. The study of Saccharomyces cerevisiae reductase for asymmetric synthesis of chloro alcohols, which are vital in antidepressant drug production, highlights its importance (Choi et al., 2010).

Acetylcholinesterase Inhibition

This compound demonstrates potential as an acetylcholinesterase inhibitor. This finding is significant in the study of neurodegenerative diseases like Alzheimer's (Dafforn et al., 1982).

Chemical Reaction Mechanism Study

The compound is used in the study of chemical reaction mechanisms, like the reaction of chlorine atoms with butanone, which is important for understanding atmospheric chemistry (Kaiser, Wallington, & Hurley, 2009).

作用機序

Target of Action

It is structurally similar to tosyl phenylalanyl chloromethyl ketone (tpck), which is a known protease inhibitor . TPCK inhibits chymotrypsin and some cysteine proteases such as caspase, papain, bromelain, or ficin .

Mode of Action

TPCK is observed covalently bound in the active site of Caspase 3 . The chloromethyl group reacts with the active site cysteine to form a covalent bond with the loss of the chlorine .

Biochemical Pathways

Protease inhibitors like tpck can affect various biochemical pathways by inhibiting the activity of proteases, which play crucial roles in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

特性

IUPAC Name |

1-chloro-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXNFZYATAMYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448369 | |

| Record name | 1-chloro-4-phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-80-1 | |

| Record name | 1-chloro-4-phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with achieving high diastereoselectivity in the reduction of 1-chloro-4-phenyl-2-butanone derivatives?

A: Traditional reduction methods like the Meerwein-Ponndorf-Verley (MPV) reaction often favor the undesired (S,S) diastereomer. [] This preference poses a significant challenge in obtaining the desired (R,S) product with high selectivity.

Q2: What strategies have been explored to improve the diastereoselective reduction of these compounds towards the desired (R,S) diastereomer?

A2: Researchers have investigated several approaches to enhance the selectivity:

- Catalyst Modification in MPV Reduction: Replacing the standard aluminum isopropoxide catalyst with aluminum tert-butoxide led to a significant increase in reaction rate, though the diastereoselectivity still favored the undesired (S,S) product. [, ]

- Asymmetric Transfer Hydrogenation: Utilizing chiral rhodium catalysts like CpRhCl[(R,R)-Tsdpen] in asymmetric transfer hydrogenation reactions successfully yielded the desired (R,S) diastereomer with high diastereomeric excess (up to 93% de). [, ]

- Chiral Oxazaborolidine Catalysts: These catalysts have shown great promise, achieving an unprecedented diastereomeric ratio of 9.5:1 in favor of the (R,S) product. []

- N-Protecting Group Influence: Switching the N-protecting group from boc to phthalimide reversed the diastereoselectivity of the MPV reduction, favoring the desired (R,S) product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。